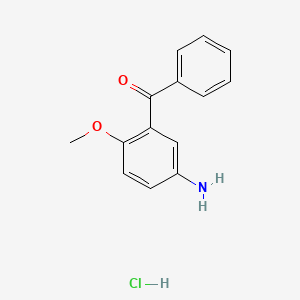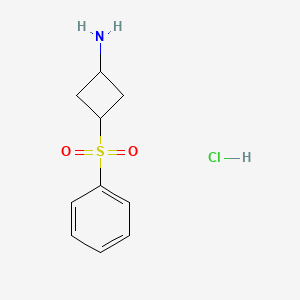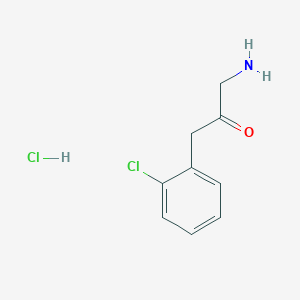
1-アミノ-3-(2-クロロフェニル)プロパン-2-オン塩酸塩
概要
説明
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is a hydrochloride salt form of a substituted phenylpropanone, which is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
科学的研究の応用
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced to 2-chloroamphetamine, which is subsequently oxidized to 1-Amino-3-(2-chlorophenyl)propan-2-one. The final step involves the conversion of this compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorophenylacetic acid.
Reduction: Formation of 2-chlorophenylpropan-2-amine or 2-chlorophenylpropan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
作用機序
The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of the amino and chlorophenyl groups allows it to form stable complexes with target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride
- 2-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride
- 1-Amino-3-(4-chlorophenyl)propan-2-one hydrochloride
Uniqueness
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the amino group on the propanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-amino-3-(2-chlorophenyl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZHSNWHCGQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


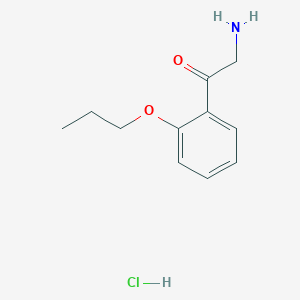
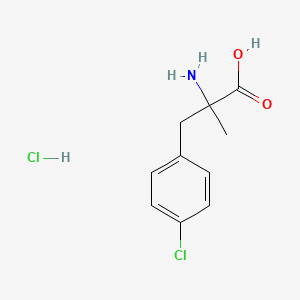
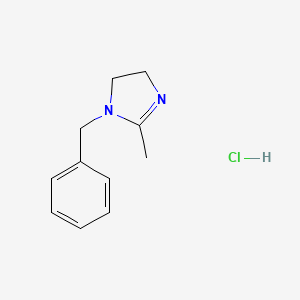
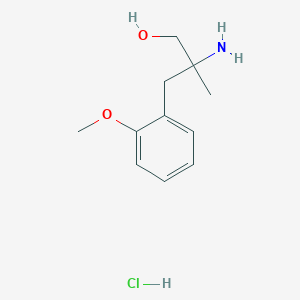

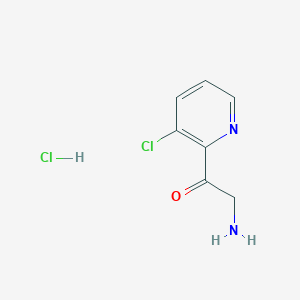
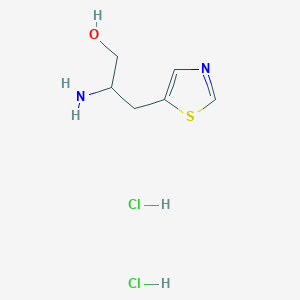

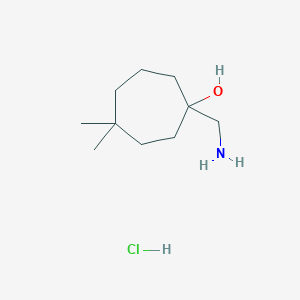

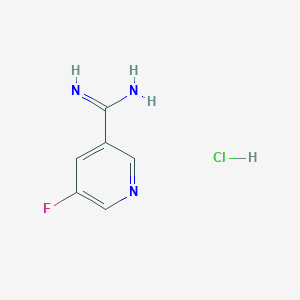
![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
